![molecular formula C9H17N B2860059 Spiro[4.4]nonan-1-amine CAS No. 20440-71-5](/img/structure/B2860059.png)
Spiro[4.4]nonan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[4.4]nonan-1-amine is a chemical compound with the IUPAC name spiro [4.4]non-1-ylamine . It has a molecular weight of 139.24 . The compound is typically stored at room temperature and is in liquid form .
Synthesis Analysis
The synthesis of spiro[4.4]nonan-1-amine involves a copper-catalyzed radical cross-coupling reaction . A series of proline derivated spirocyclic quaternary ammoniums were synthesized and evaluated via in vivo analgesic activities .Molecular Structure Analysis
The molecular structure of spiro[4.4]nonan-1-amine can be represented by the InChI code1S/C9H17N/c10-8-4-3-7-9(8)5-1-2-6-9/h8H,1-7,10H2
. The structure data file (SDF/MOL File) of (1R)-spiro[4.4]nonan-1-amine is available for download, which contains the information about the atoms, bonds, connectivity, and coordinates of the molecule . Physical And Chemical Properties Analysis
Spiro[4.4]nonan-1-amine has a molecular weight of 139.24 . It is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Chemical Properties
“Spiro[4.4]nonan-1-amine” is a type of spirocyclic compound . Spirocyclic compounds are known for their unique chemical properties, which make them valuable in various scientific research applications .
Antioxidant Activity
Spirocyclic derivatives, including “Spiro[4.4]nonan-1-amine”, have been studied for their antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
Medicinal Chemistry
“Spiro[4.4]nonan-1-amine” and its derivatives have been synthesized and evaluated for their in vivo analgesic activities . This makes them potential candidates for the development of new analgesic drugs .
Biological Activities
Coumarin rings, which are important secondary metabolites of plants, have been extensively studied for their wide variety of biological activities . The recorded activities of coumarins and their derivatives are, among others, antitumor, anti-inflammatory .
Synthesis of Spirocyclic Quaternary Ammoniums
A series of proline derivated spirocyclic quaternary ammoniums were synthesized and evaluated via in vivo analgesic activities . This indicates the potential of “Spiro[4.4]nonan-1-amine” in the synthesis of new compounds with medicinal properties .
Cytotoxicity Studies
The cytotoxicity induced by oxidative stress was notably attenuated when the vascular smooth muscle cells were pretreated with the spiro-alkaloids . This suggests that “Spiro[4.4]nonan-1-amine” and its derivatives could have potential applications in the treatment of diseases related to oxidative stress .
Safety and Hazards
The safety information for spiro[4.4]nonan-1-amine includes several hazard statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Wirkmechanismus
Target of Action
The primary targets of Spiro[4Some studies suggest that it may interact with nicotinic acetylcholine receptors (nachr), particularly the α7 subtype .
Mode of Action
The exact mode of action of Spiro[4It is suggested that the compound may bind to nAChRs, potentially leading to changes in ion channel permeability and neuronal excitability . Further research is needed to elucidate the precise interactions between Spiro[4.4]nonan-1-amine and its targets.
Biochemical Pathways
The biochemical pathways affected by Spiro[4.4]nonan-1-amine are not clearly defined. Given its potential interaction with nAChRs, it may influence cholinergic signaling pathways. These pathways play crucial roles in various physiological processes, including neurotransmission, muscle contraction, and memory formation .
Pharmacokinetics
The pharmacokinetic properties of Spiro[4Its molecular weight is 139.24 , which suggests that it may have favorable bioavailability.
Result of Action
The molecular and cellular effects of Spiro[4Some studies suggest that it may have analgesic effects, possibly due to its interaction with nAChRs
Eigenschaften
IUPAC Name |
spiro[4.4]nonan-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c10-8-4-3-7-9(8)5-1-2-6-9/h8H,1-7,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSZGDISGPXXHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCCC2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[4.4]nonan-1-amine | |
CAS RN |
20440-71-5 |
Source
|
Record name | spiro[4.4]nonan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.